

Preliminary Studies on IR-825 for In Vitro Imaging: A Technical Guide

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Compound of Interest

Compound Name: IR-825

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies on the near-infrared (NIR) fluorescent dye **IR-825** for in vitro imaging applications. The document focuses on quantitative data, detailed experimental protocols, and the cellular mechanisms associated with **IR-825** uptake and localization.

Core Quantitative Data

The following tables summarize key quantitative parameters of **IR-825** and its formulations as reported in preliminary in vitro studies.

Parameter	Value	Reference
Photophysical Properties		
Excitation Wavelength	~780 nm	[1]
Emission Wavelength	~830 nm	[1]
Nanoparticle Formulation		
Drug Loading Rate (PEG-PLD(IR825) nanomicelles)	~21.0%	[1]

Experimental Protocols

Detailed methodologies for the use of **IR-825** in in vitro imaging are crucial for reproducible research. Below are protocols derived from published studies.

In Vitro Cellular Uptake and Imaging of IR-825

This protocol outlines the steps for imaging the cellular uptake and localization of **IR-825** in cancer cells using confocal microscopy.

Materials:

- **IR-825** dye
- Cancer cell line (e.g., A549, 4T1)[2]
- Cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS)
- Confocal microscope with NIR laser capabilities

Procedure:

- **Cell Culture:** Plate cancer cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluency.
- **IR-825 Preparation:** Prepare a stock solution of **IR-825** in a suitable solvent (e.g., DMSO) and dilute it to the final working concentration in a cell culture medium.
- **Incubation:** Remove the culture medium from the cells and add the **IR-825** containing medium. Incubate the cells for a specific period (e.g., 1-12 hours) to allow for cellular uptake. [2]
- **Washing:** After incubation, wash the cells three times with PBS to remove any unbound dye.
- **Imaging:** Image the cells using a confocal microscope equipped with a near-infrared laser.
 - **Excitation:** Use a laser line close to the excitation maximum of **IR-825** (e.g., 780 nm).[1]

- Emission: Set the detector to capture the emission spectrum of **IR-825** (e.g., 800-850 nm).
[\[1\]](#)
- Settings: Adjust laser power, gain, and offset to obtain optimal signal-to-noise ratio, avoiding saturation.[\[3\]](#)[\[4\]](#)
- Image Analysis: Analyze the acquired images to determine the subcellular localization of **IR-825**.

Cytotoxicity Assay

This protocol describes how to assess the in vitro cytotoxicity of **IR-825**.

Materials:

- **IR-825** dye
- Cancer cell line
- Cell culture medium
- MTT or similar cell viability assay kit

Procedure:

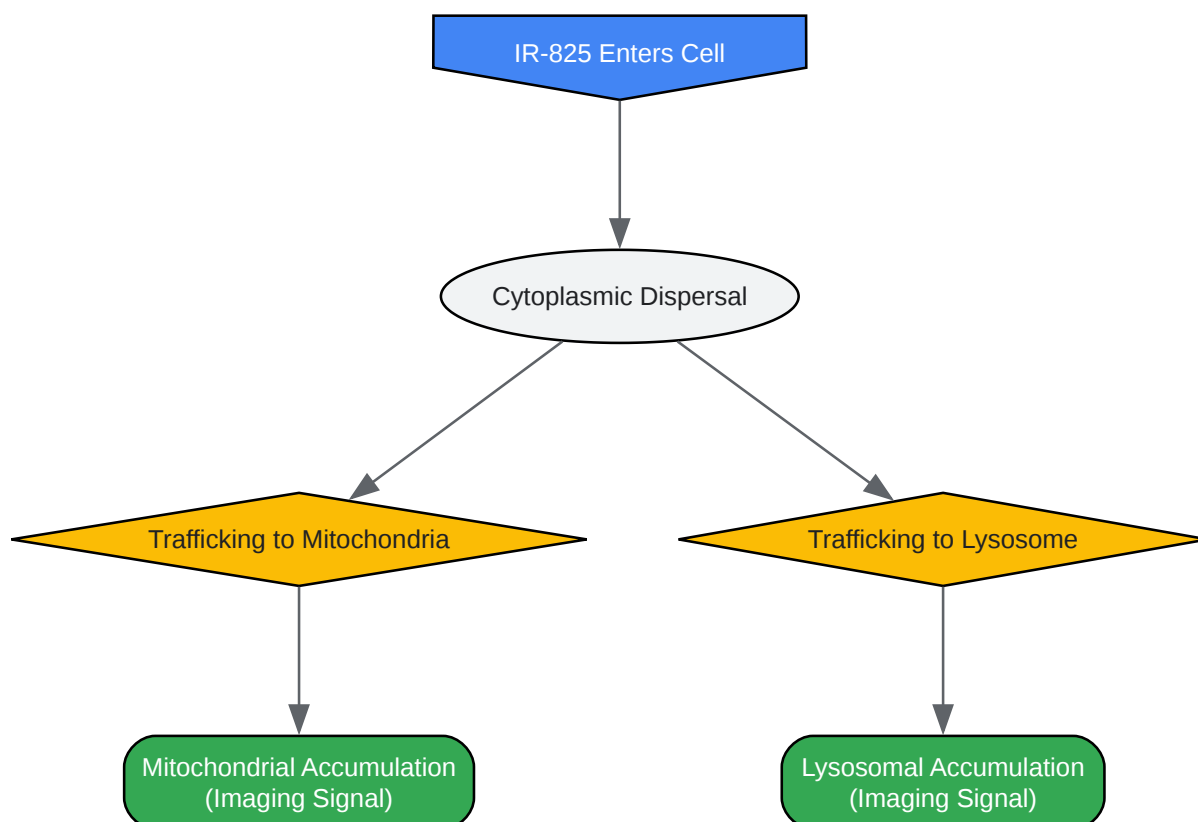
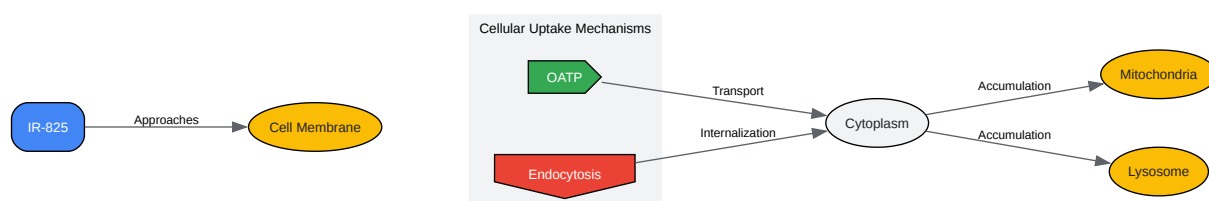
- Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treatment: Treat the cells with various concentrations of **IR-825** for a specified duration (e.g., 24-48 hours).
- Cell Viability Assay: Perform a cell viability assay according to the manufacturer's instructions to determine the cytotoxic effects of the dye.
- Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value if applicable.

Cellular Mechanisms and Signaling Pathways

Understanding the cellular uptake and localization of **IR-825** is fundamental for its application in in vitro imaging.

Cellular Uptake

Studies on heptamethine cyanine dyes, a class to which **IR-825** belongs, suggest that their uptake in cancer cells is mediated by organic anion-transporting polypeptides (OATPs).[5][6] The uptake of **IR-825**, particularly when formulated in nanoparticles, has been shown to be time-dependent and occur through endocytosis.[2][7]



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